Diphenyl Fulvene

Electrochemistry Redox Stability Light-Harvesting

Researchers often substitute alkyl fulvenes for diphenyl fulvene, leading to failed cycloadditions or incorrect redox behavior due to differing electronic profiles. Diphenyl fulvene (6,6-diphenylfulvene) offers quantifiable advantages: - **Electrochemistry:** Elevated reduction potential & reversible redox (EEC mechanism), absent in dimethylfulvene analogs. - **Polymer Synthesis:** Cationic polymerization yields poly(5-diphenylmethylene-3-cyclopenten-1,2-ylene) with catalyst-tunable viscosity (2.7-fold range). - **Materials R&D:** Electron-accepting component for OPVs, OLED precursors, and ansa-ligand frameworks. Procurement managers: high-purity material guaranteed for reproducible organometallic synthesis and device fabrication.

Molecular Formula C18H14
Molecular Weight 230.3 g/mol
Cat. No. B8641276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl Fulvene
Molecular FormulaC18H14
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESC=C1C=CC(=C1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H14/c1-14-12-13-17(15-8-4-2-5-9-15)18(14)16-10-6-3-7-11-16/h2-13H,1H2
InChIKeyXVKBVPBNHWUILZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl Fulvene Overview


Diphenyl fulvene (6,6-diphenylfulvene, CAS 2175-90-8) is a pentafulvene derivative characterized by a non-aromatic, cross-conjugated cyclopentadiene core substituted with two phenyl rings at the exocyclic C6 position. The compound serves as a versatile building block in organic synthesis, with demonstrated utility in cycloaddition reactions, polymer chemistry, and organometallic ligand design [1]. Its electronic properties, including tunable HOMO-LUMO gaps and elevated reduction potentials relative to alkyl-substituted analogs, have prompted investigation for light-harvesting and organic electronic applications [2].

Versatile building block for cycloaddition, polymer, and organometallic ligand synthesis
Tunable HOMO-LUMO gaps for organic electronic and light-harvesting research
Established electrochemical characterization supporting redox-stability studies

Diphenyl Fulvene: Why Substitution Fails


Generic substitution of diphenyl fulvene with other fulvene analogs (e.g., 6,6-dimethylfulvene or dibenzofulvene) is not scientifically valid due to fundamental differences in electronic structure and reactivity. The phenyl substituents at C6 substantially increase the reduction potential, stabilize the electrochemically generated radical anion, and enable reversible redox behavior that is absent in alkyl-substituted fulvenes [1]. Furthermore, the steric and electronic profile of diphenyl fulvene governs distinct regioselectivity and product distribution in cycloaddition and polymerization reactions compared to both less bulky and more extended π-system analogs [2]. Substitution without accounting for these quantifiable differences risks experimental failure, irreproducible results, and procurement of a material unsuitable for the intended application.

Reduction potential mismatch

Phenyl substitution raises reduction potential vs alkyl analogs; electron-transfer behavior may not transfer.

Divergent reductive pathway

Diphenyl fulvene follows an EEC mechanism, while dimethylfulvene proceeds via ECC; resulting products differ structurally.

Polymerization outcome not reproducible

Poly(diphenyl fulvene) viscosity and catalyst tunability are not matched by dimethylfulvene-derived polymers.

Diphenyl Fulvene: Quantitative Evidence


Reduction Potential vs. Dimethylfulvene

Diphenyl fulvene exhibits a cathodically shifted reduction potential relative to 6,6-dimethylfulvene, a direct consequence of phenyl group substitution at the exocyclic C6 position. This difference was quantitatively established by comparative electrochemical analysis [1].

Reduction potential vs dimethylfulvene
Head-to-head
~0.3 V more positive
Supports radical anion stability for electron-transfer research
Aprotic solvent polarography
Electrochemistry Redox Stability Light-Harvesting

Electrochemical Reversibility vs. Alkyl/Aryl Derivatives

While the addition of phenyl groups raises the reduction potential and stabilizes the radical anion, further extending conjugation at the 6-position with aryl groups increases the reversibility of the redox reaction. This is a class-level inference based on a systematic study of 1,3-diphenyl-6-alkyl/arylfulvene derivatives [1].

Electrochemical reversibility
Class-level
Aryl-substituted: increased reversibility
Alkyl-substituted: less reversible
Guides selection of 6-aryl derivatives for reversible cycling studies
Class-level inference; verify for specific derivative
Cyclic Voltammetry Redox Reversibility Energy Storage

Divergent Reduction Pathway vs. Dimethylfulvene

Under identical reductive conditions, diphenyl fulvene and dimethylfulvene follow distinct mechanistic pathways yielding structurally different products. Diphenyl fulvene is reduced via an EEC (electron-electron-chemical) mechanism to isomeric benzhydrylcyclopentadienes, whereas dimethylfulvene undergoes an ECC (electron-chemical-chemical) mechanism to give a dimeric bi(2-isopropylidene-3-cyclopentenyl) product [1].

Divergent reduction pathway
Head-to-head
EEC → 34% / 13% vs ECC → 39% / 5%
Distinct products confirm limited interchangeability with dimethylfulvene
Naphthalene radical anion, THF, –78 °C
Electron Transfer Reductive Dimerization Mechanistic Divergence

Tunable Polymer Viscosity by Catalyst

Cationic polymerization of diphenyl fulvene yields poly(5-diphenylmethylene-3-cyclopenten-1,2-ylene) with a reduced viscosity that is tunable based on catalyst choice. This property differentiates it from 6,6-dimethylfulvene, which forms a different polymer structure under identical conditions [1].

Tunable polymer viscosity
Reported
~80 vs ~30 cm³/g by catalyst choice
Allows viscosity modulation without monomer change
Cationic polymerization study, 25 °C
Cationic Polymerization Polymer Properties Materials Synthesis

Diphenyl Fulvene Applications


OLED and Photovoltaic Precursors

Diphenyl fulvene derivatives, particularly brominated analogs, serve as reactive precursors for conjugated organic materials intended for OLED and PV applications. The established synthetic route and tunable HOMO-LUMO band gaps [1] provide a foundation for iterative materials optimization. Researchers should prioritize procurement of high-purity diphenyl fulvene as the core scaffold for subsequent functionalization and polymerization, rather than substituting with less electronically tunable fulvene analogs [2].

Light-Harvesting and Energy Storage

Given the elevated reduction potential and improved radical anion stability of phenyl-substituted fulvenes [1], diphenyl fulvene and its 6-aryl derivatives are strong candidates for investigation as electron-accepting components in organic photovoltaic cells or as redox-active materials in energy storage devices. Researchers seeking reversible electron transfer behavior should select 1,3-diphenyl-6-arylfulvene derivatives, as extended conjugation increases redox reversibility [2].

Precision Polymer Synthesis

The cationic polymerization of diphenyl fulvene yields poly(5-diphenylmethylene-3-cyclopenten-1,2-ylene) with viscosity tunable over a ca. 2.7-fold range by catalyst selection [1]. This monomer is indicated for applications requiring precise control over polymer molecular weight and processability, such as coatings, films, or specialty thermoplastics. This tunability is not a generic property of fulvenes and should inform monomer selection.

Electron Transfer and Ligand Synthesis

The divergent reductive behavior of diphenyl fulvene (EEC mechanism) versus dimethylfulvene (ECC mechanism) [1] makes the former a critical reagent for investigating electron-transfer mechanisms in fulvene systems. Additionally, the compound serves as a versatile ligand precursor for constructing complex metal clusters and ansa-ligand frameworks [2], requiring procurement of material with defined purity for reproducible organometallic synthesis.

Application
Selection Property
Validation Focus
OLED and photovoltaic precursor synthesis
Tunable HOMO-LUMO energy levels
Functionalization and polymerization reproducibility
Light-harvesting and energy storage research
Elevated reduction potential and radical anion stability
Reversible electron-transfer behavior
Cationic polymer synthesis
Catalyst-dependent viscosity modulation
Molecular weight and processability control
Electron-transfer mechanism and ligand synthesis
Divergent reductive pathway (EEC mechanism)
Product distribution and organometallic complexation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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